2-Methoxy-6-pivalamidobenzoic acid
Description
2-Methoxy-6-pivalamidobenzoic acid is a benzoic acid derivative featuring a methoxy group at the 2-position and a pivalamido (tert-butyl carboxamide) group at the 6-position. This structural configuration imparts unique physicochemical properties, such as enhanced lipophilicity due to the bulky tert-butyl moiety, which may influence its solubility and pharmacokinetic behavior in biological systems .
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-8-6-5-7-9(18-4)10(8)11(15)16/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAPLQNXKLDGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C(=CC=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-pivalamidobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-methoxybenzoic acid to introduce a nitro group at the 6-position. This is followed by reduction of the nitro group to an amine, which is then acylated with pivaloyl chloride to form the pivalamido group . The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to improve efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-pivalamidobenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 2-Hydroxy-6-pivalamidobenzoic acid.
Reduction: 2-Methoxy-6-pivalamidobenzyl alcohol.
Substitution: 2-Substituted-6-pivalamidobenzoic acids depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1. Role as a Pharmaceutical Intermediate
2-Methoxy-6-pivalamidobenzoic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Notably, it is utilized in the preparation of phthalazinone derivatives, which exhibit activity against poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibiting PARP has therapeutic potential for treating various diseases, including cancer and neurodegenerative disorders .
1.2. Therapeutic Potential
The inhibition of PARP is particularly relevant in oncology, where it can enhance the efficacy of chemotherapeutic agents. Studies indicate that compounds derived from this compound may improve treatment outcomes by sensitizing tumor cells to radiation and chemotherapy . Additionally, these compounds have been explored for their potential to treat vascular diseases and septic shock, showcasing their versatility in addressing critical health issues .
3.1. Case Study: PARP Inhibition
In a study investigating the effects of this compound derivatives on cancer cells, researchers found that these compounds significantly inhibited PARP activity, leading to increased sensitivity to ionizing radiation in tumor cells. The findings suggest that such compounds could be developed into adjunct therapies for cancer treatment, enhancing the effectiveness of existing treatments .
3.2. Case Study: Agricultural Applications
While primarily studied for its pharmaceutical applications, this compound has also shown promise in agricultural chemistry as a precursor for developing fungicides. Its derivatives have been tested for efficacy against common plant pathogens, demonstrating potential for use in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 2-Methoxy-6-pivalamidobenzoic acid involves its interaction with specific molecular targets. The methoxy and pivalamido groups can participate in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following table summarizes critical differences between 2-Methoxy-6-pivalamidobenzoic acid and its closest analogs:
*Calculated based on structural similarity to listed analogs.
Substituent Effects and Functional Differences
- Pivalamido vs. Trifluoromethyl (CF₃): The pivalamido group in the target compound increases steric bulk and lipophilicity compared to the electron-withdrawing CF₃ group in GF34998, which may reduce metabolic degradation but limit aqueous solubility .
- Amino vs.
- Biphenyl vs. Monocyclic Systems: The biphenyl structure in 2'-Methoxy-6'-methylbiphenyl-3-carboxylic acid introduces conformational rigidity, contrasting with the single-ring flexibility of the target compound, which may affect binding affinity in biological targets .
Biological Activity
2-Methoxy-6-pivalamidobenzoic acid, with the molecular formula C13H17NO4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Weight: 249.28 g/mol
- Chemical Structure: The compound features a methoxy group and a pivalamide group attached to a benzoic acid core, which influences its reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and cellular pathways. Notably, it has been studied for its potential to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms.
PARP Inhibition
- Role of PARP: PARP plays a crucial role in the cellular response to DNA damage. Inhibition of PARP can lead to increased DNA strand breaks and enhanced cytotoxicity in cancer cells, making it a target for cancer therapy.
- Research Findings: Studies have shown that compounds similar to this compound exhibit significant PARP inhibitory activity, suggesting potential for therapeutic applications in oncology .
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves:
- Inhibition of cell proliferation: By disrupting DNA repair processes, the compound can enhance the sensitivity of cancer cells to chemotherapeutic agents.
- Case Studies: In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity:
- Mechanism: It may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
- Research Evidence: Preliminary studies suggest that this compound exhibits activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial effects .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H17NO4 | Anticancer, Antimicrobial |
| 3-Methoxy-2-pivalamidobenzoic acid | C13H17NO4 | PARP Inhibitor |
| Phthalazinone derivatives | Variable | Antitumor, Neuroprotective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
